molecular formula C16H10BrClFN3O B3042422 (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618092-10-7

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Cat. No.: B3042422
CAS No.: 618092-10-7
M. Wt: 394.62 g/mol
InChI Key: YBJBVHSJGWBYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is a complex organic compound that features a pyrazole ring substituted with amino, chloro, and fluoro groups, as well as a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the amino, chloro, and fluoro substituents. The final step involves the coupling of the pyrazole derivative with a bromophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to remove halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the bromophenyl moiety, makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-amino-1-(3-chloro-4-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClFN3O/c17-10-3-1-9(2-4-10)15(23)12-8-21-22(16(12)20)11-5-6-14(19)13(18)7-11/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJBVHSJGWBYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC(=C(C=C3)F)Cl)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-10-7
Record name (5-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Reactant of Route 2
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.